2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-

Description

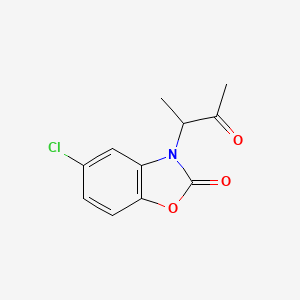

2(3H)-Benzoxazolone is a heterocyclic scaffold widely studied for its pharmacological versatility. The compound 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone features a benzoxazolone core substituted at the 5-position with chlorine and at the 3-position with a 1-methyl-2-oxopropyl group. This substitution pattern enhances its physicochemical properties and biological activity. Benzoxazolones are known for their anti-inflammatory, analgesic, and antimicrobial effects, often attributed to cyclooxygenase (COX) inhibition . The 1-methyl-2-oxopropyl substituent may influence pharmacokinetic parameters such as lipophilicity (log P) and metabolic stability, though specific data for this derivative remain sparse in the provided evidence.

Properties

IUPAC Name |

5-chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-6(7(2)14)13-9-5-8(12)3-4-10(9)16-11(13)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABIXPPHGAVIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C2=C(C=CC(=C2)Cl)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387914 | |

| Record name | 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62104-04-5 | |

| Record name | 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- typically involves the following steps:

Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.

Alkylation: The 3-(1-methyl-2-oxopropyl) group can be introduced via alkylation reactions using appropriate alkyl halides or ketones in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Mannich Reaction

The 1-methyl-2-oxopropyl substituent enables participation in Mannich reactions, forming derivatives with arylpiperazine or other amine components.

-

Conditions : Formaldehyde (HCHO) in methanol with primary or secondary amines .

-

Example : Reaction with 2-fluorophenylpiperazine yields 3-(2-fluorophenylpiperazinylmethyl)-5-chloro-2(3H)-benzoxazolone.

-

Mechanism : The ketone group reacts with formaldehyde and amine to generate an iminium intermediate, followed by nucleophilic attack at the benzoxazolone’s methylene position .

Key Data :

| Product | Yield | -NMR (δ, ppm) |

|---|---|---|

| 3-(2-Fluorophenylpiperazinylmethyl) | 75% | 4.7 (s, CH₂), 3.1–2.9 (m, piperazine) |

| 3-(2-Methoxyphenylpiperazinylmethyl) | 82% | 3.8 (s, OCH₃), 6.8–7.2 (m, aromatic) |

Cyclization Reactions

The oxopropyl side chain facilitates intramolecular cyclization to form fused tricyclic systems.

-

Conditions : Acidic or basic catalysis (e.g., HCl, K₂CO₃) in polar solvents (DMF, ethanol) .

-

Example : Cyclization produces benzo[b]imidazo[1,5-d] oxazepine-1,4(2H,5H)-diones.

-

Mechanism : Nucleophilic attack by the benzoxazolone oxygen on the ketone carbonyl, followed by dehydration .

Structural Confirmation :

-

NMR Shifts :

Nucleophilic Aromatic Substitution

The 5-chloro substituent undergoes substitution with nucleophiles (e.g., amines, alkoxides).

-

Example : Reaction with hydrazine hydrate forms hydrazide derivatives.

Synthetic Protocol :

-

Hydrazide Formation :

Amide Coupling Reactions

The ketone group reacts with amines via coupling agents to form propanamide derivatives.

-

Conditions : HBTU, DMSO, triethylamine (room temperature, 20 h) .

-

Example : Synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide.

Characterization Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| -NMR (δ, ppm) | 2.85 (t, CH₂CO), 7.11–7.74 (m, aromatic) |

Esterification and Alkylation

The oxopropyl side chain undergoes esterification or alkylation at the ketone position.

-

Conditions : Chloroacetone, K₂CO₃, TEBA catalyst in DMF (2–4 h, room temperature) .

-

Example : Alkylation yields 3-(2-oxoalkyl)-benzoxazolones.

Optimized Protocol :

Biological Activity Screening

Derivatives of this compound show promise in pharmacological studies:

Scientific Research Applications

Pharmacological Activities

The pharmacological profile of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone is extensive:

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of benzoxazolone exhibit potent analgesic and anti-inflammatory activities. For instance:

- Mechanism : These compounds are believed to act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation and pain .

- Case Study : A study demonstrated that newly synthesized derivatives showed significant analgesic effects comparable to standard drugs like indomethacin .

Antimicrobial Properties

The compound has also shown efficacy against various microbial strains:

- Antibacterial Activity : Benzoxazolone derivatives have been tested against Gram-positive and Gram-negative bacteria, displaying notable antibacterial properties .

- Antifungal Activity : The chlorinated derivatives exhibit fungicidal properties, making them suitable for applications in agricultural chemistry as protective agents against fungal infections .

Anticancer Potential

Emerging research suggests that benzoxazolone derivatives may possess anticancer properties:

- Mechanism of Action : They may induce apoptosis in cancer cells through various pathways, although specific mechanisms are still under investigation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzoxazolone derivatives allows for tailored biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Key Insights from Comparative Analysis

Derivatives with piperazine or piperidine moieties (e.g., compound in ) exhibit cytotoxic effects, likely due to improved solubility and receptor binding via the cyclic amine .

Pharmacological Profile: 5-Chloro-3-methyl-2(3H)-benzoxazolone (chlorzoxazone) is a clinically used muscle relaxant with log P = 1.6, aligning with Lipinski’s rule of five . Cytotoxic derivatives (e.g., ) show activity against human cancer cell lines, suggesting that bulkier substituents (e.g., piperazinylpropyl) improve interaction with cellular targets like α-glucosidase or DNA .

Synthetic Methods :

- The target compound is likely synthesized via Mannich reactions or microwave-assisted protocols , similar to other 5-chloro derivatives . Microwave synthesis improves yield (e.g., 84% for compound 6 in ) compared to traditional reflux .

Chronotherapeutic Potential: Benzoxazolones with 5-substituents (e.g., chlorine) have been docked against circadian clock proteins (CLOCK:BMAL1, PER/CRY), suggesting applications in circadian rhythm disorders .

Biological Activity

2(3H)-Benzoxazolone derivatives, particularly 5-chloro-3-(1-methyl-2-oxopropyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is a member of the benzoxazolone family, which is known for its potential therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-chloro-2(3H)-benzoxazolone derivatives. For instance, a study evaluated the cytotoxic and apoptotic effects of these compounds against metastatic MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 50 µM after 72 hours of incubation. The TUNEL assay confirmed that these compounds induced apoptosis by promoting DNA fragmentation in cancer cells .

Table 1: Cytotoxic Effects of 5-Chloro-2(3H)-Benzoxazolone Derivatives

| Compound | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| Compound 1 | 45 | Yes |

| Compound 2 | 50 | Yes |

| Compound 3 | 60 | No |

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory activities of these derivatives have also been extensively studied. In vivo experiments using carrageenan-induced hind paw edema models demonstrated that these compounds significantly inhibited edema formation, indicating strong anti-inflammatory properties. The analgesic potency was assessed through tail-flick and hot-plate tests, showing that several derivatives provided comparable effects to established analgesics like indomethacin .

Table 2: Analgesic Activity of Selected Derivatives

| Compound | Edema Inhibition (%) | Analgesic Response (Tail Flick Test) |

|---|---|---|

| Compound A | 72% | Significant |

| Compound B | 65% | Moderate |

| Compound C | 80% | High |

Antimicrobial Activity

The antimicrobial efficacy of benzoxazolone derivatives has been evaluated against various bacterial strains. Notably, some compounds exhibited activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentrations (MIC) were determined, revealing that certain derivatives are effective against these pathogens .

Table 3: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound X | Bacillus subtilis | 32 |

| Compound Y | Escherichia coli | 64 |

| Compound Z | Pichia pastoris | >128 |

The mechanisms underlying the biological activities of these compounds involve multiple pathways. For anticancer effects, it has been suggested that benzoxazolone derivatives may inhibit key signaling pathways involved in cell proliferation and survival. Additionally, their anti-inflammatory actions are likely mediated through the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Case Study: Synthesis and Evaluation of Piperazine Substituted Derivatives

A study focused on synthesizing piperazine-substituted benzoxazolone derivatives via a Mannich reaction. These derivatives were characterized using IR, NMR, and ESI-MS techniques. The pharmacological evaluation revealed promising analgesic and anti-inflammatory activities, with some compounds showing enhanced efficacy compared to traditional drugs .

Case Study: Structure-Activity Relationship Analysis

Another investigation explored the structure-activity relationships (SAR) of various substituted benzoxazolones. This study emphasized how different substituents at the 5-position influenced both anticancer and antimicrobial activities. The findings suggested that specific modifications could enhance therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization techniques for 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone?

- Methodological Answer : Synthesis typically involves coupling reactions using tert-butyl 3-(chlorocarbonyl)-2(3H)-benzoxazolone derivatives with appropriate ketones or aldehydes under mild conditions (e.g., titanium(IV) chloride catalysis in dichloromethane at -10–10°C) . Characterization employs -NMR, -NMR, and HRMS to confirm structural integrity, with yields reported between 51–53% for analogous derivatives .

Q. How are the anti-inflammatory and analgesic properties of benzoxazolone derivatives assessed experimentally?

- Methodological Answer : In vitro COX inhibition assays (similar to NSAID evaluation) are used to measure prostaglandin suppression. Cell-based models (e.g., macrophage cultures) quantify cytokine reduction (e.g., IL-6, TNF-α) via ELISA. Analgesic activity is tested in rodent models (e.g., hot-plate or acetic acid writhing tests) .

Q. What structural features of benzoxazolone derivatives influence their biological activity?

- Methodological Answer : Substituents at the 5-position (e.g., chloro, nitro) significantly impact binding affinities. Computational pharmacophore mapping reveals that the benzoxazolone core mimics melatonin’s 5-methoxyindole structure, enabling dual interactions with COX enzymes and clock proteins like CRY1/CRY2 .

Advanced Research Questions

Q. How do molecular docking simulations predict interactions between 5-chloro-substituted benzoxazolones and circadian clock proteins?

- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-protein interactions using crystal structures of CRY1/CRY2. Key residues (e.g., VAL188, MET193 in CRY1; LEU39 in CRY2) form hydrophobic interactions and hydrogen bonds. MM/PBSA calculations estimate binding free energies, with 5-chloro derivatives showing ΔG values comparable to melatonin .

Q. What strategies address discrepancies between computational predictions and experimental binding assays for benzoxazolone derivatives?

- Methodological Answer : Validate docking results with surface plasmon resonance (SPR) or fluorescence polarization assays to measure actual binding kinetics. If contradictions arise, refine force field parameters or incorporate protein flexibility via molecular dynamics simulations (e.g., 100 ns trajectories) to account for conformational changes .

Q. How can researchers design experiments to evaluate dual analgesic and circadian rhythm modulation effects?

- Methodological Answer : Use synchronized cell cultures (e.g., U2OS reporter cells) to assess circadian phase shifts via luciferase assays. Concurrently, evaluate analgesic efficacy in inflammatory pain models (e.g., CFA-induced arthritis in mice). Transcriptomic profiling (RNA-seq) can identify overlapping pathways (e.g., NF-κB and BMAL1 regulation) .

Q. What are the limitations of current computational models in studying benzoxazolone-clock protein interactions?

- Methodological Answer : Static docking neglects protein dynamics and solvent effects. Advanced approaches like metadynamics or QM/MM hybrid methods improve accuracy but require high computational resources. Experimental validation via cryo-EM or X-ray crystallography of ligand-bound CRY complexes is critical .

Key Recommendations for Future Research

- Prioritize in vitro validation of CRY1/CRY2 binding using CRISPR-edited cell lines.

- Explore 5-nitro and 5-fluoro substitutions to enhance dual functionality (analgesic + chronomodulatory).

- Integrate multi-omics approaches (proteomics, metabolomics) to map systemic effects of benzoxazolone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.